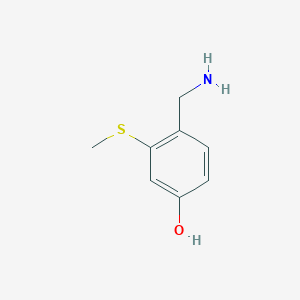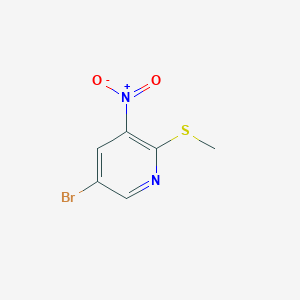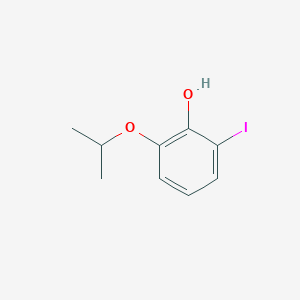
2-Iodo-6-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-isopropoxyphenol: is an organoiodide of phenol, characterized by the presence of an iodine atom and an isopropoxy group attached to the benzene ring of the phenol molecule. This compound is part of the broader class of iodophenols, which are known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-isopropoxyphenol typically involves the electrophilic halogenation of phenol with iodine. The process can be carried out under mild conditions, often using a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-6-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Aplicaciones Científicas De Investigación
Chemistry: 2-Iodo-6-isopropoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-isopropoxyphenol involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The iodine atom in the compound can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth or cancer cell proliferation .
Comparación Con Compuestos Similares
2-Iodophenol: Similar in structure but lacks the isopropoxy group.
6-Isopropoxyphenol: Similar in structure but lacks the iodine atom.
2,6-Diiodophenol: Contains two iodine atoms but lacks the isopropoxy group.
Uniqueness: 2-Iodo-6-isopropoxyphenol is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H11IO2 |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
2-iodo-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 |
Clave InChI |
XCUPLASYPWWVRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


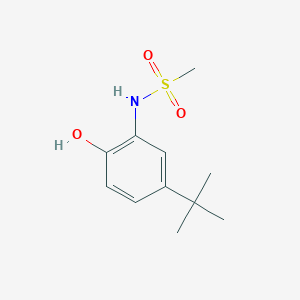
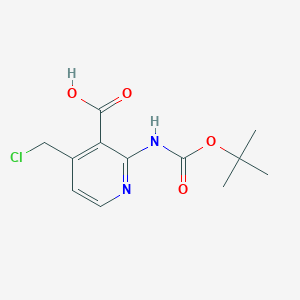

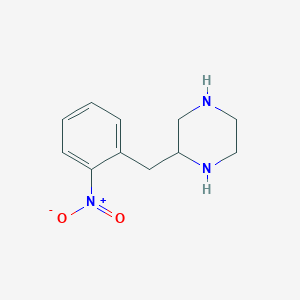

![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)






